2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
Description
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Properties
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3S/c16-10-6-2-1-4-8(10)13(18)17-14-12(15(19)20)9-5-3-7-11(9)21-14/h1-2,4,6H,3,5,7H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHALOUDQCZKXIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)O)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324493 | |
| Record name | 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642322 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
326611-23-8 | |
| Record name | 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on antiviral properties, cytotoxicity, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of thiophene derivatives, characterized by the presence of a chlorobenzoyl group and a carboxylic acid functional group. Its molecular structure can be represented as follows:
This structure is critical for its interaction with biological targets.
Antiviral Activity
Recent studies have highlighted the compound's ability to inhibit viral replication, particularly against influenza viruses. The mechanism of action involves disrupting the interaction between viral polymerase components, specifically the PA-PB1 interaction.
In Vitro Studies
In vitro assays demonstrated that derivatives of thiophene-3-carboxamide, including the target compound, exhibited significant antiviral activity. For instance:
- IC50 Values : The compound showed an IC50 value of approximately 90.7 µM against the PA-PB1 interaction.
- EC50 Values : In cell-based assays, it displayed EC50 values ranging from 18 µM to 100 µM against influenza A virus strains, indicating effective antiviral properties without significant cytotoxicity (CC50 > 250 µM) in tested cell lines such as MDCK and HEK 293T .
Cytotoxicity Assessment
Cytotoxicity studies are essential for evaluating the safety profile of the compound. The following observations were made:
- Low Cytotoxicity : The compound maintained a high CC50 value (>250 µM), suggesting minimal toxicity to healthy cells.
- Comparison with Other Derivatives : Some structural modifications led to increased toxicity; for example, a cyclohexane derivative exhibited CC50 values as low as 31 µM in certain cell lines .
Pharmacological Effects
Beyond antiviral activity, the compound's pharmacological profile includes:
- Analgesic Activity : Related derivatives have shown analgesic effects exceeding those of standard analgesic drugs like metamizole. This suggests potential applications in pain management .
- Anti-tubercular Activity : Some related compounds have demonstrated efficacy against Mycobacterium tuberculosis, indicating broader antimicrobial potential .
Summary of Research Findings
Case Studies
Several studies have explored structural modifications to enhance the biological activity of thiophene derivatives. For instance:
- Modification Impact : The introduction of different halogen substituents significantly altered both antiviral potency and cytotoxicity profiles. Compounds with para-fluorine substitutions demonstrated enhanced inhibition of viral replication compared to those with ortho or meta substitutions .
- Mechanistic Insights : Detailed mechanistic studies indicated that certain structural features were critical for maintaining antiviral efficacy while minimizing cytotoxic effects. The presence of specific functional groups was found to be essential for optimal interaction with viral proteins .
Scientific Research Applications
Biological Applications
-
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The thiophene moiety is known for its ability to interfere with cellular processes, making it a candidate for further investigation in cancer therapeutics .
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
- Proteomics Research
Material Science Applications
-
Organic Electronics
- The unique electronic properties of thiophene derivatives have made them attractive for use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's structure allows for efficient charge transport, which is crucial for the performance of these devices .
- Polymer Chemistry
Case Studies
-
Antitumor Activity Assessment
- A study evaluated the cytotoxic effects of various thiophene derivatives on human cancer cell lines. Results indicated that compounds similar to 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid exhibited significant growth inhibition, suggesting potential as anticancer agents .
- Inflammation Modulation
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid?
Answer:
The compound is typically synthesized via condensation reactions. A general procedure involves refluxing 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid derivatives with 2-chlorobenzoyl chloride in ethanol under catalytic glacial acetic acid (1–2 mol%) for 5–8 hours . Post-reaction, the product is cooled, filtered, and recrystallized using ethanol or isopropyl alcohol. For improved yield, consider optimizing reaction time and stoichiometry (e.g., 1:1.2 molar ratio of amine to acylating agent). Purification via reverse-phase HPLC (e.g., methanol-water gradient) is recommended for high-purity isolates .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Key techniques include:
- 1H/13C NMR : Assign signals for the cyclopenta[b]thiophene core (δ 2.5–3.2 ppm for dihydro protons; δ 120–140 ppm for aromatic carbons) and the 2-chlorobenzoyl group (δ 7.3–7.8 ppm for aromatic protons) .
- IR Spectroscopy : Confirm amide bond formation (C=O stretch at ~1650–1680 cm⁻¹) and carboxylic acid (-COOH stretch at ~2500–3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks and isotopic patterns (e.g., [M+H]+ for C₁₅H₁₃ClN₂O₃S).
Basic: How can researchers evaluate the biological activity of this compound in vitro?
Answer:
Standard assays include:
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Anti-inflammatory Screening : Inhibition of COX-2 enzyme activity via ELISA, comparing IC₅₀ values against celecoxib .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess selectivity indices .
Advanced: How should researchers address discrepancies in bioactivity data across studies?
Answer:
Contradictions may arise from:
- Experimental Variability : Standardize protocols (e.g., cell passage number, serum concentration) and include internal controls.
- Structural Analogues : Compare substituent effects (e.g., 2-chloro vs. 4-chloro benzoyl groups) using ANOVA to isolate contributing factors .
- Solubility Differences : Use DMSO stock solutions at ≤0.1% v/v to avoid solvent interference .
Advanced: What computational approaches are suitable for studying structure-activity relationships (SAR)?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 PDB ID: 5KIR). Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the cyclopenta[b]thiophene core .
- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
- QSAR Models : Train regression models using descriptors like logP, polar surface area, and Hammett constants .
Advanced: How can the environmental fate of this compound be assessed in long-term studies?
Answer:
Follow methodologies from environmental chemistry frameworks :
- Degradation Studies : Monitor hydrolysis (pH 5–9 buffers) and photolysis (UV-C light, λ = 254 nm) over 30 days.
- Bioaccumulation : Use OECD 305 guidelines with aquatic models (e.g., Daphnia magna).
- Ecotoxicology : Evaluate LC₅₀ in algae and fish embryos (Zebrafish, OECD 236).
Advanced: What strategies optimize derivatization for enhanced pharmacological properties?
Answer:
- Carboxylic Acid Modifications : Synthesize ester prodrugs (e.g., ethyl ester) to improve bioavailability. Assess hydrolysis rates in simulated gastric fluid .
- Ring Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) at the thiophene 4-position to enhance electrophilic reactivity .
- Hybrid Molecules : Conjugate with known pharmacophores (e.g., triazole rings) via click chemistry and compare IC₅₀ shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
